2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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Overview
Description
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines a dimethylsulfamoyl group, a phenyl group, and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylsulfamoyl chloride with aniline to form the dimethylsulfamoylphenylamine intermediate. This intermediate is then reacted with pyridin-3-ylmethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
- 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
Uniqueness
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridinyl group (at the 3-position) can significantly influence the compound’s reactivity and interactions with biological targets, distinguishing it from similar compounds with different pyridinyl positions.
Properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-19(2)24(22,23)20(15-8-4-3-5-9-15)13-16(21)18-12-14-7-6-10-17-11-14/h3-11H,12-13H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUREDXMMZIFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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